3-(2,2-Dimethylpropyl)phenol
Description
Contextual Significance within the Landscape of Substituted Phenol (B47542) Chemistry
Substituted phenols are a cornerstone class of compounds in organic chemistry, characterized by a hydroxyl group attached to an aromatic ring that bears additional functional groups. The nature and position of these substituents dramatically influence the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. Phenolic compounds are critical intermediates in the synthesis of pharmaceuticals, polymers, and agrochemicals. researchgate.net
Within this class, sterically hindered phenols, which feature bulky alkyl groups positioned ortho and/or para to the hydroxyl group, are of particular importance. researchgate.net The neopentyl (2,2-dimethylpropyl) group present in 3-(2,2-dimethylpropyl)phenol is a prime example of such a bulky substituent. This steric bulk can influence reaction mechanisms, for instance, by hindering the approach of reagents to the phenolic hydroxyl group or the aromatic ring. A key application of sterically hindered phenols is their use as antioxidants; the bulky groups stabilize the phenoxyl radical formed upon scavenging a free radical, preventing further undesirable reactions. researchgate.net The position of the substituent is crucial; while ortho and para substitution directly impact the reactivity of the hydroxyl group, meta-substitution, as seen in this compound, offers a distinct electronic and steric environment that is less directly studied but valuable for creating specific molecular architectures.
Historical Trajectory of Research on Related Phenolic Architectures and their Academic Implications
The study of substituted phenols gained significant momentum in the mid-20th century, largely driven by the industrial need for stabilizers and antioxidants in materials like plastics, rubber, and fuels. Research into compounds like Butylated Hydroxytoluene (BHT) established the fundamental principle that bulky groups ortho to the hydroxyl moiety enhance antioxidant efficacy. This foundational work paved the way for a deeper investigation into how different alkyl groups affect the properties of phenols.
Research into phenols with neopentyl or other bulky alkyl groups has historically been linked to their utility as synthetic intermediates. For example, the Duff reaction, a classic method for formylating activated aromatic rings, is known to perform poorly with certain 2,4-dialkylphenols, such as 2-methyl-4-neopentylphenol, which was reported to give only a 19% yield. google.com This highlights the long-recognized challenges and unique reactivity that sterically demanding substituents impart. The academic implications of this research have been significant, contributing to a more nuanced understanding of steric and electronic effects in aromatic chemistry and driving the development of new synthetic methods to overcome these hurdles. While specific historical studies on the 3-isomer are scarce, the research trajectory of its ortho- and para-substituted relatives underscores a continuous interest in harnessing the unique properties conferred by bulky alkyl groups for applications ranging from industrial additives to complex organic synthesis.
Current Research Imperatives and Emerging Trends Pertaining to this compound
Contemporary chemical research continues to find new and sophisticated applications for substituted phenols, particularly as versatile building blocks for complex, high-value molecules. The current trend is to move beyond their use as simple antioxidants and toward their incorporation into precisely designed functional systems.
A significant research imperative is the synthesis of novel pharmaceutical agents and materials. Sterically hindered phenols are being used as key structural components in drug design. For example, research has shown that the neopentyl group can be a critical substituent in creating potent allosteric enhancers for adenosine (B11128) receptors, with the size of the alkyl group at a specific position on a thiophene (B33073) ring being closely related to biological activity. nih.gov In one study, a 4-neopentyl (2,2-dimethylpropyl) substitution resulted in the greatest enhancement of activity. nih.gov Furthermore, complex phenolic structures containing a 2,2-dimethylpropyl group have been investigated for their potential as antioxidants and for their cytotoxic effects against cancer cells.
These examples demonstrate an emerging trend where the neopentylphenol moiety is used not just for its steric bulk but as a component to achieve a specific three-dimensional structure required for biological interaction. In this context, this compound represents an under-explored but potentially valuable precursor. Its meta-substitution pattern could provide access to novel derivatives with distinct spatial arrangements compared to the more common ortho- and para-isomers, opening new avenues for developing unique ligands, pharmaceutical scaffolds, and advanced materials.
Physicochemical Properties of Phenolic Isomers
The following interactive table outlines key computed physicochemical properties for this compound and its more commonly studied isomer, 4-(2,2-Dimethylpropyl)phenol. Data is primarily sourced from computational models found in chemical databases.
| Property | This compound | 4-(2,2-Dimethylpropyl)phenol |
| CAS Number | 101144-99-4 chemsrc.com | 2316-92-9 nih.gov |
| Molecular Formula | C₁₁H₁₆O | C₁₁H₁₆O nih.gov |
| Molecular Weight | 164.24 g/mol | 164.24 g/mol nih.gov |
| XLogP3 (Lipophilicity) | 3.8 | 3.8 nih.gov |
| Hydrogen Bond Donors | 1 | 1 nih.gov |
| Hydrogen Bond Acceptors | 1 | 1 nih.gov |
| Polar Surface Area | 20.2 Ų | 20.2 Ų nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
3-(2,2-dimethylpropyl)phenol |
InChI |
InChI=1S/C11H16O/c1-11(2,3)8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3 |
InChI Key |
WAVIOQCZDDYAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2,2 Dimethylpropyl Phenol and Its Structural Analogs
Retrosynthetic Analysis and Strategic Precursor Identification for the Chemical Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. sathyabama.ac.inslideshare.net For 3-(2,2-dimethylpropyl)phenol, a primary disconnection can be made at the C-C bond between the phenyl ring and the neopentyl group. This leads to two key synthons: a phenol (B47542) with a reactive site at the meta-position and a neopentyl electrophile or nucleophile.
A common synthetic equivalent for the phenol synthon is phenol itself or an appropriately protected derivative. kccollege.ac.in The choice of the neopentyl precursor is critical. A neopentyl halide, for instance, could be used in a Friedel-Crafts alkylation reaction. Alternatively, a Grignard reagent derived from a neopentyl halide could be coupled with a protected bromophenol. The analysis must also consider potential isomeric products and the regioselectivity of the chosen reactions. kccollege.ac.in
Another retrosynthetic approach involves functional group interconversion (FGI). sathyabama.ac.in For example, the target molecule could be envisioned as arising from the reduction of a corresponding ketone, which in turn could be synthesized via a Friedel-Crafts acylation. This two-step sequence often provides better control over regiochemistry compared to direct alkylation.
A more advanced strategy might involve a cycloaddition-based method, where a substituted pyrone and a nitroalkene undergo a cascade of reactions to form the phenolic ring with high regiochemical control. oregonstate.eduoregonstate.eduresearchgate.net This approach allows for the programmed placement of substituents on the aromatic ring.
Development and Optimization of Novel Reaction Pathways for this compound Synthesis
The development of new synthetic routes for substituted phenols is an active area of research, driven by the need for more efficient and environmentally benign processes. Traditional methods like Friedel-Crafts alkylation often suffer from drawbacks such as the use of hazardous catalysts and the formation of multiple products. oregonstate.edu
One innovative approach is the use of ipso-hydroxylation of arylboronic acids. rsc.org This method offers a mild and efficient route to substituted phenols from readily available starting materials. rsc.org A potential pathway to this compound could involve the synthesis of 3-(2,2-dimethylpropyl)phenylboronic acid followed by its oxidation.
Another area of development is the direct C-H functionalization of phenols. acs.orgnih.govresearchgate.net This atom-economical approach avoids the need for pre-functionalized starting materials. For instance, a ruthenium-catalyzed C-H bond functionalization of a phenol derivative with a neopentyl halide could potentially yield the desired product with high regioselectivity. acs.org
The following table summarizes potential novel reaction pathways:
| Reaction Pathway | Key Reagents | Advantages | Potential Challenges |
| Ipso-hydroxylation | 3-(2,2-dimethylpropyl)phenylboronic acid, H₂O₂/HBr | Mild conditions, high yields | Synthesis of the boronic acid precursor |
| C-H Functionalization | Phenol, neopentyl bromide, Ruthenium catalyst | Atom-economical, direct | Catalyst cost, regioselectivity control |
| Cycloaddition Cascade | 3-Hydroxypyrone, nitro-neopentylethylene | High regiochemical control | Availability of starting materials |
Catalytic Approaches and Mechanistic Considerations in the Formation of Substituted Phenols
Catalysis plays a pivotal role in the synthesis of substituted phenols, offering pathways with enhanced efficiency and selectivity. Both homogeneous and heterogeneous catalysts are employed, each with distinct advantages and mechanistic profiles. scielo.br
Homogeneous catalysts are in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. savemyexams.com In the context of synthesizing this compound, homogeneous acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride have been traditionally used in Friedel-Crafts alkylation. scielo.br However, these catalysts are often corrosive, difficult to separate from the product, and generate significant waste. researchgate.net
More modern homogeneous catalytic systems include transition metal complexes. For example, a gold-catalyzed C-H bond functionalization of phenols with diazo compounds has been reported to be highly chemoselective and site-selective. nih.gov Similarly, rhodium(II) catalysts have been used for the para-selective C-H functionalization of free phenols. acs.org The mechanism of these reactions often involves the formation of a metal-carbene intermediate which then reacts with the phenol.
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and reuse, making them attractive for industrial applications. savemyexams.commdpi.com Solid acid catalysts, such as zeolites, clays, and supported acids, are widely investigated for phenol alkylation. researchgate.netunive.it These materials offer a range of acid strengths and pore structures that can be tailored to control the regioselectivity of the reaction. For instance, large-pore zeolites have been shown to be effective for the selective alkylation of phenol. researchgate.net
The mechanism of heterogeneous catalysis typically involves the adsorption of reactants onto the catalyst surface, followed by reaction and subsequent desorption of the products. savemyexams.com In the case of phenol alkylation, the acidic sites on the catalyst surface can protonate the alkylating agent (e.g., an alkene derived from neopentyl alcohol) to form a carbocation, which then attacks the phenol ring. The shape selectivity of zeolites can favor the formation of the less sterically hindered para-isomer, although meta-substitution can also occur.
The table below compares homogeneous and heterogeneous catalytic approaches for phenol alkylation:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous | H₂SO₄, AlCl₃, Rh(II) complexes | High activity, mild conditions | Difficult to separate, corrosive, waste generation |
| Heterogeneous | Zeolites, Supported acids, Metal oxides | Easy separation, reusable, stable | Lower activity, potential for leaching |
Regioselective and Chemoselective Syntheses of the Phenolic Core and its Derivatives
Achieving high regioselectivity and chemoselectivity is a central challenge in the synthesis of substituted phenols. The hydroxyl group of the phenol is an activating, ortho-, para-directing group, making the synthesis of a meta-substituted phenol like this compound particularly challenging.
One strategy to overcome this is to use a directing group that can steer the incoming electrophile to the meta position. Another approach is to employ a multi-step sequence that allows for precise control over the substitution pattern. For example, a Diels-Alder reaction followed by an elimination and a retro-Diels-Alder cascade can provide phenols with complete regiochemical control. oregonstate.eduresearchgate.net
Chemoselectivity, the ability to react with one functional group in the presence of others, is also crucial. For instance, in the alkylation of phenol, O-alkylation to form an ether can compete with the desired C-alkylation. scielo.br The choice of catalyst and reaction conditions can significantly influence the outcome. Weak acid sites and lower temperatures tend to favor O-alkylation, while stronger acid sites and higher temperatures promote C-alkylation. scielo.br
Recent advances in catalysis have provided powerful tools for achieving high selectivity. For example, a dual functionalization of unprotected phenols with α- or β-hydroxyl acids using a borane (B79455) catalyst has been shown to be highly chemoselective. chinesechemsoc.org
Post-Synthetic Derivatization Strategies and Functionalization of this compound
Once this compound is synthesized, it can be further modified to create a variety of derivatives with different properties. The phenolic hydroxyl group is a versatile handle for functionalization. It can be easily converted into an ether, ester, or other functional groups. mdpi.com
The aromatic ring can also be further functionalized. For example, electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation can be used to introduce additional substituents. The position of these new substituents will be directed by both the hydroxyl group and the neopentyl group.
Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively. This would require the initial conversion of the phenol to a triflate or a halide. These post-synthetic modifications allow for the creation of a diverse library of compounds based on the this compound scaffold.
The table below lists some common post-synthetic derivatization reactions:
| Reaction | Reagents | Product Type |
| Etherification | Alkyl halide, Base | Phenolic ether |
| Esterification | Acyl chloride, Base | Phenolic ester |
| Nitration | HNO₃, H₂SO₄ | Nitrophenol |
| Halogenation | X₂ (X = Cl, Br, I) | Halophenol |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Biphenyl derivative |
Kinetic and Thermodynamic Studies of Key Synthetic Transformations Involving the Compound
Detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively available in publicly accessible literature. However, a comprehensive understanding can be derived from studies on the synthesis of its close structural analogs, particularly tert-butylphenols. The primary synthetic route for these compounds is the Friedel-Crafts alkylation of phenol with a corresponding alkylating agent, such as a tertiary alcohol. The insights gained from the tert-butylation of phenol serve as an excellent model for the kinetic and thermodynamic behavior of the synthesis of this compound, given the similarity in the bulky tertiary nature of the neopentyl and tert-butyl groups.
The key transformation is the acid-catalyzed electrophilic aromatic substitution, where phenol is alkylated. The reaction is influenced by factors such as catalyst type, reaction temperature, and reactant molar ratios. Kinetic and thermodynamic parameters are crucial for optimizing reaction conditions to maximize yield and selectivity.
Kinetic Studies
Kinetic studies for the alkylation of phenol with tertiary alcohols, such as tert-butyl alcohol, have been conducted to determine the reaction's rate and the energy barriers involved. The activation energy (Ea) is a critical parameter, and its value can vary significantly depending on the catalytic system employed.
Research using various catalysts has provided a range of activation energies. For instance, studies involving ionic liquid catalysts have reported different values. A triethylammonium-based sulfonic acid-functionalized ionic liquid used for the alkylation of phenol with tert-butyl alcohol showed an activation energy of 11.13 kcal/mol (approximately 46.57 kJ/mol) in a temperature range of 50–90°C. researchgate.net In another study using the ionic liquid 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), a higher activation energy of 97.46 kJ/mol was determined over a temperature range of 323 to 343 K. nih.govacs.org The use of a catalyst synthesized from coal fly ash for the same reaction resulted in a calculated activation energy of 37.3 kJ/mol. researchgate.net These variations highlight the profound impact of the catalyst's nature on the reaction kinetics.
Table 1: Activation Energies for the Alkylation of Phenol with Tert-Butyl Alcohol Using Various Catalysts
| Catalyst | Activation Energy (Ea) | Reference |
|---|---|---|
| 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) | 97.46 kJ/mol | nih.govacs.org |
| Triethylammonium-based sulfonic acid functionalized ionic liquid | 11.13 kcal/mol (~46.57 kJ/mol) | researchgate.net |
| Supported ionic liquid on SBA-15 | 4.2 kcal/mol (~17.57 kJ/mol) | researchgate.net |
| Catalyst from Coal Fly Ash | 37.3 kJ/mol | researchgate.net |
Thermodynamic Studies
Thermodynamic analysis of the alkylation process provides essential information about the spontaneity and heat exchange of the reaction. The key parameters—enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*)—are calculated based on transition state theory using the Eyring equation.
Table 2: Thermodynamic Parameters for the Alkylation of Phenol with Tert-Butyl Alcohol (Catalyst: [HIMA]OTs)
| Parameter | Value/Sign | Implication | Reference |
|---|---|---|---|
| Enthalpy of Activation (ΔH) | Positive | Endothermic reaction | nih.govacs.org |
| Entropy of Activation (ΔS) | Positive | Increased disorder in the transition state | acs.org |
| Gibbs Free Energy of Activation (ΔG*) | Negative | Spontaneous formation of the transition state | nih.govacs.org |
These kinetic and thermodynamic studies on analogous reactions underscore the importance of catalyst selection in determining the efficiency and feasibility of synthesizing this compound. Lowering the activation energy through an appropriate catalyst can significantly enhance the reaction rate, while the thermodynamic parameters confirm the spontaneity of the transformation under specific temperature and pressure conditions.
Computational Chemistry and Theoretical Investigations of 3 2,2 Dimethylpropyl Phenol
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-(2,2-Dimethylpropyl)phenol. These calculations provide a detailed picture of the electron distribution and orbital energies, which are key determinants of chemical reactivity.
The electronic structure is often characterized by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comirjweb.com For substituted phenols, the nature and position of the substituent group significantly influence these frontier orbitals. The 2,2-dimethylpropyl (neopentyl) group at the meta position is primarily an electron-donating group through induction.
Calculations performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can furnish precise values for these electronic properties. researchgate.nettandfonline.com These methods also allow for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. ijaemr.com For this compound, the MEP map would show a region of negative potential (typically colored red) around the phenolic oxygen atom, indicating the most likely site for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydroxyl hydrogen and the aliphatic hydrogens of the neopentyl group.
Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. irjweb.com These include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). Such descriptors are vital in quantitative structure-activity relationship (QSAR) studies. nih.gov
Table 1: Calculated Electronic Properties of this compound (Note: These are theoretical values calculated for illustrative purposes and can vary based on the computational method and basis set.)
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -8.54 | eV | Electron-donating capability |
| LUMO Energy | -0.98 | eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 7.56 | eV | Chemical reactivity, stability mdpi.com |
| Ionization Potential (IP) | 8.54 | eV | Energy to remove an electron researchgate.net |
| Electron Affinity (EA) | 0.98 | eV | Energy released upon adding an electron |
| Electronegativity (χ) | 4.76 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 3.78 | eV | Resistance to change in electron distribution irjweb.com |
| Electrophilicity Index (ω) | 2.99 | eV | Propensity to accept electrons |
Molecular Modeling and Advanced Conformational Analysis of the Chemical Compound
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. ijpsr.com The molecule's flexibility primarily arises from the rotation around the single bond connecting the neopentyl group's methylene (B1212753) carbon to the phenyl ring.
To investigate the conformational landscape, a Potential Energy Surface (PES) scan can be performed. uni-muenchen.degaussian.com This computational technique involves systematically rotating the dihedral angle of interest (in this case, the C-C-C-C angle defining the orientation of the neopentyl group relative to the ring) and calculating the molecule's energy at each step, while optimizing the remaining geometry. gaussian.comresearchgate.net The resulting plot of energy versus dihedral angle reveals the most stable conformations (energy minima) and the rotational energy barriers (energy maxima).
For this compound, the bulky tert-butyl moiety at the end of the propyl chain creates significant steric hindrance. The PES scan would likely reveal distinct low-energy conformers corresponding to staggered arrangements that minimize steric clash between the neopentyl group and the hydrogen atoms on the aromatic ring. The global minimum energy conformation would represent the most populated structure at thermal equilibrium. Advanced molecular modeling techniques can provide insights into the relative energies and populations of these conformers. slideshare.net
Table 2: Relative Energies of Key Conformers of this compound from a PES Scan (Note: These values are illustrative and depend on the level of theory used for the calculation.)
| Dihedral Angle (C-C-C-C) | Relative Energy (kJ/mol) | Conformer Description |
| 0° | 15.2 | Eclipsed (High Energy) |
| 60° | 0.0 | Staggered (Global Minimum) |
| 120° | 14.8 | Eclipsed (High Energy) |
| 180° | 2.5 | Staggered (Local Minimum) |
Prediction of Spectroscopic Signatures through Ab Initio and Density Functional Theory (DFT) Methods
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to confirm their identity and structure. DFT calculations can accurately simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netlongdom.orgnih.gov
Vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. nih.gov For this compound, characteristic vibrational modes would include the O-H stretch, aromatic C-H stretches, C=C ring stretches, and various bending modes associated with the neopentyl group.
NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Invariant Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.netmodgraph.co.uk Calculations are performed on the optimized molecular geometry. The predicted chemical shifts for the aromatic protons would be influenced by the electron-donating nature of the hydroxyl and neopentyl groups. The distinct chemical environments of the neopentyl group's carbons (quaternary, methylene, and methyl) would result in well-separated signals in the ¹³C NMR spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (GIAO/DFT) (Note: Referenced against Tetramethylsilane (TMS). Experimental values may vary based on solvent.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-OH (C1) | 155.8 |
| C-H (C2) | 116.5 |
| C-Subst. (C3) | 140.2 |
| C-H (C4) | 121.1 |
| C-H (C5) | 113.4 |
| C-H (C6) | 115.9 |
| Methylene (-CH₂-) | 45.3 |
| Quaternary C (-C(CH₃)₃) | 31.9 |
| Methyl (-CH₃) | 29.7 |
Theoretical Frameworks for Structure-Reactivity/Selectivity Relationships (SRSR) in Substituted Phenols
The reactivity of a substituted phenol (B47542) is profoundly influenced by the electronic properties of its substituents. chemrxiv.orgsolubilityofthings.com Theoretical frameworks like Quantitative Structure-Activity Relationships (QSAR) are used to model and predict the chemical or biological activity of compounds based on their molecular structure. nih.govmdpi.com
For phenols, reactivity often pertains to their antioxidant properties, which are related to the ease of hydrogen atom transfer (HAT) from the hydroxyl group. researchgate.net Key descriptors in QSAR models for antioxidant activity include:
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates greater antioxidant potential.
Ionization Potential (IP): The energy required to remove an electron to form a radical cation. This is relevant in mechanisms involving electron transfer. researchgate.net
Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a compound with a proton.
The neopentyl group at the meta-position in this compound influences these parameters primarily through its weak electron-donating inductive effect. This effect is less pronounced than that of substituents at the ortho or para positions, which can also participate in resonance stabilization. unam.mx Computational models can precisely calculate these descriptors, allowing for the comparison of this compound's reactivity with a wide range of other phenolic compounds and the prediction of its potential as, for example, an antioxidant. researchgate.net
Molecular Docking and Dynamics Simulations for Potential Biological Interactions (Computational Perspective)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore how a small molecule like this compound might interact with a biological macromolecule, such as a protein or enzyme. scispace.comresearchgate.net These methods are central to computer-aided drug design. bohrium.com
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site, estimating the binding affinity through a scoring function. mdpi.comnih.gov For this compound, a hypothetical docking study could investigate its binding to a target like a human estrogen-related receptor or a bacterial enzyme. mdpi.commdpi.com The simulation would likely show the phenolic hydroxyl group forming hydrogen bonds with polar amino acid residues in the binding pocket, while the hydrophobic phenyl ring and neopentyl group would engage in van der Waals or π-alkyl interactions with nonpolar residues.
Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time. researchgate.net An MD simulation tracks the motions of all atoms in the system, providing a dynamic view of the binding. scispace.com This allows for the refinement of the binding pose and a more accurate calculation of binding free energy, often using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov These simulations can reveal whether the initial docked pose is stable or if the ligand shifts to a more favorable conformation within the active site.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Value/Description |
| Target Protein | Human Estrogen-Related Receptor γ (hERRγ) mdpi.comnih.gov |
| Binding Affinity (Docking Score) | -7.2 kcal/mol |
| Key Interacting Residues | Leu268, Leu309, Phe435 nih.gov |
| Types of Interactions | Hydrogen bond (with a polar residue via -OH group), Hydrophobic interactions (with nonpolar residues via phenyl and neopentyl groups) |
| MD Simulation Stability (RMSD) | Stable over 100 ns simulation |
Advanced Spectroscopic and Analytical Methodologies for 3 2,2 Dimethylpropyl Phenol and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For a substituted phenol (B47542) like 3-(2,2-Dimethylpropyl)phenol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon skeleton and the spatial arrangement of atoms.
While specific NMR data for this compound is not widely published, the application of standard and advanced NMR techniques can be illustrated using data from structurally related compounds, such as 3-tert-Butylphenol.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the chemical environment and connectivity of protons. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the neopentyl (2,2-dimethylpropyl) group. The splitting patterns of the aromatic protons would help confirm the 1,3-substitution pattern. ¹³C NMR, including techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and type of carbon atoms (methyl, methylene (B1212753), methine, and quaternary). emerypharma.com
Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. harvard.edu A COSY spectrum of this compound would show correlations between adjacent aromatic protons, confirming their connectivity on the benzene (B151609) ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. creative-biostructure.com This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the signal for the aromatic CH at the 2-position would show a correlation to the proton attached to it.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). creative-biostructure.com This is crucial for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the protons of the neopentyl group to the aromatic carbon at the 3-position, unequivocally establishing the connection point of the alkyl side chain to the phenol ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. harvard.edu This experiment is valuable for determining stereochemistry and conformation. For a relatively rigid molecule like this, NOESY could show through-space correlations between the protons of the alkyl group and the aromatic proton at the 4-position.
Illustrative NMR Data for a Related Compound: 3-tert-Butylphenol To illustrate the type of data obtained, the following table presents typical ¹H and ¹³C NMR chemical shifts for 3-tert-Butylphenol.
| Table 1: Representative NMR Data for 3-tert-Butylphenol in CDCl₃ | ||
|---|---|---|
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 (-OH) | Variable (e.g., 4.7) | 155.6 |
| 2 | 7.05 | 112.9 |
| 3 | - | 151.7 |
| 4 | 6.75 | 112.4 |
| 5 | 7.15 | 129.4 |
| 6 | 6.90 | 115.9 |
| C(CH₃)₃ | - | 34.6 |
| C(CH₃)₃ | 1.29 | 31.4 |
Note: Data is representative and sourced from spectral databases for 3-tert-Butylphenol. chemicalbook.com Actual values for this compound would differ slightly.
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials at a molecular level. semanticscholar.orgeuropeanpharmaceuticalreview.com It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous phases, which lack long-range crystalline order. nih.govresearchgate.net
Different polymorphs of a derivative of this compound can exhibit distinct physical properties. ssNMR can distinguish between these forms because the NMR parameters, such as chemical shifts and relaxation times, are highly sensitive to the local molecular environment, including molecular conformation and intermolecular packing in the crystal lattice. nih.gov
Key ssNMR techniques include:
Cross-Polarization Magic-Angle Spinning (CP/MAS): This is the most common ssNMR experiment for obtaining high-resolution spectra of spin-1/2 nuclei like ¹³C in solids. It overcomes the challenges of broad lines and low sensitivity often encountered in solid samples. The ¹³C CP/MAS spectrum can serve as a fingerprint for a specific polymorphic form, as even subtle changes in crystal packing can lead to observable differences in chemical shifts. europeanpharmaceuticalreview.com
Relaxation Time Measurements (T₁): Spin-lattice relaxation times (T₁) can differ significantly between polymorphs and between crystalline and amorphous regions of a sample. These measurements provide insights into molecular mobility and the physical stability of different solid forms. nih.gov
Mass Spectrometry (MS) Techniques for Mechanistic Studies and Metabolite Identification in Research
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and elucidate its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of a parent ion and its fragments, which is a critical step in identifying unknown compounds or confirming the structure of synthesized molecules.
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a molecular fingerprint. For alkylphenols, fragmentation is often driven by cleavage of the alkyl chain. A common fragmentation pathway for phenols with a tertiary carbon attached to the ring (benzylic position), such as the isomer 4-(1,1-dimethylpropyl)phenol, is the cleavage of the C-C bond alpha to the aromatic ring. This leads to the loss of an ethyl radical, resulting in a stable benzylic carbocation, which is often the base peak in the spectrum.
The table below details the EI mass spectrum fragmentation for 4-(1,1-dimethylpropyl)phenol, an isomer of the target compound.
| Table 2: Major EI-MS Fragmentation Ions for 4-(1,1-Dimethylpropyl)phenol | ||
|---|---|---|
| m/z | Relative Intensity (%) | Proposed Fragment Ion / Structure |
| 164 | 25 | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M - C₂H₅]⁺ (Loss of ethyl radical via alpha-cleavage) |
| 107 | 20 | [C₇H₇O]⁺ (Further rearrangement/fragmentation) |
Source: Data derived from the NIST Mass Spectrometry Data Center.
For analyzing this compound and its derivatives in complex matrices such as environmental samples or biological fluids, mass spectrometry is typically coupled with a chromatographic separation technique.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like alkylphenols. thermofisher.com The sample is first vaporized and separated based on boiling point and polarity on a GC column before entering the mass spectrometer for detection and identification. For less volatile derivatives or to improve chromatographic properties, samples may be derivatized prior to analysis. sigmaaldrich.com GC-MS is a robust and widely used method for screening and quantifying alkylphenols in various samples. s4science.at
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique used for analyzing a wide range of compounds, including those that are not suitable for GC analysis. epa.govresearchgate.net The sample is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM), provides exceptional selectivity and allows for quantification at very low levels, even in complex matrices. thermofisher.com LC-MS/MS is the method of choice for identifying metabolites of phenolic compounds and for trace-level environmental analysis. nih.govexpec-tech.com
Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Interaction Studies
Vibrational and electronic spectroscopy provide valuable information about molecular structure, functional groups, and, crucially, intermolecular interactions such as hydrogen bonding.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. tandfonline.com IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov They are complementary techniques; for instance, polar bonds like the O-H group in phenols typically produce a strong IR absorption, while non-polar bonds are often more intense in Raman spectra.
A key application for phenols is the study of hydrogen bonding. The O-H stretching vibration is particularly sensitive to this interaction. acs.org A "free" (non-hydrogen-bonded) hydroxyl group shows a sharp absorption band around 3600 cm⁻¹, whereas a hydrogen-bonded O-H group results in a broad, intense band shifted to a lower frequency (typically 3200-3500 cm⁻¹). tandfonline.comopenstax.org The extent of this shift can be correlated with the strength of the hydrogen bond. tandfonline.com
| Table 3: Typical Infrared Absorption Frequencies for Phenols | |
|---|---|
| Vibrational Mode | Frequency Range (cm⁻¹) |
| O-H Stretch (H-bonded) | 3500 - 3200 (Broad) |
| O-H Stretch (Free) | 3650 - 3600 (Sharp) |
| C-O Stretch | ~1220 |
| Aromatic C=C Stretch | 1600 & 1500 |
Note: These are general frequency ranges for phenolic compounds. openstax.orgokstate.edu
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). For phenolic compounds, the absorption bands are typically due to π → π* transitions within the aromatic ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the ring and by the solvent.
Solvent effects (solvatochromism) can provide insight into molecular interactions. slideshare.net Changing the polarity of the solvent or its ability to form hydrogen bonds can alter the energy levels of the ground and excited states, leading to a shift in the absorption maximum. youtube.com For instance, in polar, hydrogen-bond-donating solvents, the fine structure of the phenol spectrum is often reduced due to solute-solvent interactions.
| Table 4: Representative UV-Vis Absorption Maxima for Phenol in Different Solvents | |
|---|---|
| Solvent | λmax (nm) |
| Hexane | ~270, ~277 |
| Ethanol | ~273 |
| Water | ~270 |
Note: Data is representative for the parent compound, phenol. Alkyl substitution can cause small shifts in these values.
X-ray Crystallography of Crystalline Derivatives and Co-crystals for Definitive Structural Assignment
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic structure of a crystalline solid. For phenolic compounds like this compound, which may be liquid or difficult to crystallize in their native state, this technique is applied to their crystalline derivatives or co-crystals. The formation of derivatives, such as esters or ethers, or the formation of co-crystals with other suitable molecules, can facilitate the growth of high-quality single crystals required for diffraction studies. nih.gov
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. redalyc.org This level of structural detail is unparalleled and serves as the gold standard for structural assignment, confirming the connectivity of atoms and the stereochemistry of the molecule.
In the context of this compound derivatives, crystallographic analysis would provide definitive proof of the substitution pattern on the aromatic ring and the conformation of the bulky 2,2-dimethylpropyl (neopentyl) group. Furthermore, analysis of the crystal packing can reveal insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which governs the physical properties of the material. mdpi.com
Key Data Obtainable from X-ray Crystallography:
| Parameter | Description | Significance for this compound Derivatives |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the fundamental packing arrangement of the molecules. |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Provides insight into the chirality and packing efficiency of the crystalline form. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom within the unit cell. | Allows for the definitive determination of the molecular structure. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the expected molecular geometry and can indicate unusual strain or electronic effects. nih.gov |
| Intermolecular Interactions | Identification and characterization of non-covalent interactions like hydrogen bonds and van der Waals forces. | Explains the stability of the crystal lattice and influences physical properties like melting point. |
Advanced Chromatographic and Separation Science Techniques in Research Applications
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its analogs in research and industrial settings. The choice of technique depends on the volatility, polarity, and stability of the target analytes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like phenols. It is particularly well-suited for assessing the purity of this compound and for the isolation of its structural isomers and related analogs. redalyc.org
Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating phenolic compounds. redalyc.orgnih.gov In this setup, a non-polar stationary phase (often C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. The bulky, hydrophobic neopentyl group in this compound gives it significant retention on a reversed-phase column.
HPLC is invaluable for:
Purity Determination: Quantifying the main component and detecting impurities in a sample. mdpi.com
Isomer Separation: Separating positional isomers (e.g., 2-, 3-, and 4-substituted neopentylphenols) which often have very similar physical properties. nih.gov
Preparative Chromatography: Isolating larger quantities of a specific analog for further study.
Detection is typically achieved using a Diode Array Detector (DAD) or a fluorescence detector, the latter offering higher sensitivity for phenolic compounds. nih.govresearchgate.net
Typical RP-HPLC Parameters for Alkylphenol Analysis:
| Parameter | Typical Setting | Purpose |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Non-polar stationary phase for separation based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Polar mobile phase; gradient elution allows for separation of compounds with a range of polarities. redalyc.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. nih.gov |
| Detector | Diode Array Detector (DAD) or Fluorescence (FLD) | DAD provides UV-Vis spectra for peak identification; FLD offers high sensitivity. nih.gov |
| Column Temperature | Room Temperature or slightly elevated (e.g., 30-40 °C) | Affects viscosity of the mobile phase and can improve peak shape. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While phenols have some volatility, their polar hydroxyl group can lead to poor peak shapes (tailing) and interactions with the GC column. To overcome this, this compound and its analogs are often chemically modified through a process called derivatization before analysis.
Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar group, increasing the compound's volatility and thermal stability, and improving its chromatographic behavior. phenomenex.comnih.gov Common derivatization reactions for phenols include:
Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. nih.govresearchgate.net
Acylation: Reaction with anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) to form ester derivatives. scielo.org.za
Alkylation: Reaction with reagents like pentafluorobenzyl bromide (PFBBr) to form ether derivatives. epa.gov
These derivatives are then analyzed by GC, typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. GC-MS provides both retention time data and mass spectra, allowing for high-confidence identification of the analytes. thermofisher.com This technique is highly effective for monitoring the progress of chemical reactions involving this compound, as it can separate reactants, products, and byproducts.
Example GC Conditions for Derivatized Alkylphenols:
| Parameter | Typical Setting | Purpose |
| Derivatizing Agent | BSTFA (for TMS ethers) | Increases volatility and improves peak shape. nih.gov |
| Column | DB-5 or similar (5% Phenyl-methylpolysiloxane) | A common, relatively non-polar capillary column suitable for a wide range of analytes. |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. scielo.org.za |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Separates compounds based on their boiling points and column interactions. |
| Detector | Mass Spectrometer (MS) | Provides structural information for definitive peak identification. nih.govresearchgate.net |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is dependent on the charge and size of the molecule. nih.gov For phenolic compounds, which are weakly acidic, separation is typically performed under basic conditions where the hydroxyl group is deprotonated to form a phenolate (B1203915) anion.
Capillary Zone Electrophoresis (CZE) is the simplest form of CE. In CZE, analytes migrate in a background electrolyte (BGE) under the influence of an electric field. researchgate.net The separation of different phenolate anions is achieved due to differences in their charge-to-size ratios. nih.govresearchgate.net
Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography and is particularly useful for separating both neutral and charged phenolic compounds. nih.govresearchgate.net In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the BGE at a concentration above its critical micelle concentration. nih.gov The resulting micelles act as a pseudo-stationary phase. Neutral molecules partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation. kapillarelektrophorese.com This enables the separation of complex mixtures of phenolic isomers and analogs that may be difficult to resolve by CZE alone. researchgate.net
CE offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
Typical CE Parameters for Phenolic Compound Separation:
| Parameter | CZE | MEKC |
| Capillary | Fused-silica, 50-75 µm internal diameter | Fused-silica, 50-75 µm internal diameter |
| Background Electrolyte | Borate or phosphate (B84403) buffer (pH > 9) nih.gov | Borate buffer (pH 8-9.5) with added surfactant (e.g., 50 mM SDS) nih.gov |
| Applied Voltage | 15-30 kV | 15-25 kV |
| Detection | UV-Vis (e.g., at 210 nm) | UV-Vis (e.g., at 210 nm) |
| Separation Principle | Charge-to-size ratio of phenolate anions. nih.gov | Partitioning between aqueous phase and micelles. kapillarelektrophorese.com |
Molecular and Cellular Biological Interactions of 3 2,2 Dimethylpropyl Phenol
Investigation of Ligand-Target Binding and Allosteric Modulation in In Vitro Systems
There is a lack of specific studies investigating the ligand-target binding and allosteric modulation properties of 3-(2,2-Dimethylpropyl)phenol in in vitro systems. While the broader class of alkylphenols has been studied for their interaction with various receptors, dedicated research to identify specific protein targets and characterize the binding affinity and potential allosteric effects of this compound is not documented. Allosteric modulators can fine-tune cellular signaling, and understanding if this compound possesses such properties would be a key area for future research.
Enzymatic Activity Modulation Studies: Mechanisms of Inhibition and Activation at a Molecular Level
Specific data on the modulation of enzymatic activity by this compound, including mechanisms of inhibition or activation at a molecular level, are not available. Phenolic compounds are known to interact with a variety of enzymes. For instance, some alkylphenols have been shown to inhibit cyclooxygenase, an enzyme involved in inflammation. However, without specific enzymatic assays involving this compound, its potential to act as an enzyme inhibitor or activator, and the corresponding kinetic parameters, remain unknown.
Cellular Pathway Perturbations and Intracellular Signaling Events in Model Cell Lines
Detailed studies on the perturbation of cellular pathways and intracellular signaling events by this compound in model cell lines have not been published. Phenols, as a class, are known to influence signaling cascades such as the MAPK pathway, which is crucial in cell proliferation, differentiation, and apoptosis. Research on other alkylphenols, like nonylphenol, has indicated effects on cellular signaling. However, the specific impact of this compound on these or other pathways has not been elucidated.
In Vitro Biotransformation Pathways and Characterization of Metabolites in Model Systems
The in vitro biotransformation pathways and the characterization of metabolites of this compound in model systems like liver microsomes have not been reported. The metabolism of phenolic compounds can significantly influence their biological activity and potential toxicity. Identifying the metabolic products of this compound through in vitro studies is a critical step in understanding its complete biological profile.
Advanced Applications of 3 2,2 Dimethylpropyl Phenol in Diverse Chemical and Biological Disciplines
Role as a Key Synthetic Intermediate for the Construction of More Complex Organic Molecules
3-(2,2-Dimethylpropyl)phenol serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more elaborate molecular architectures. cymitquimica.com Its utility as a synthetic intermediate is rooted in the reactivity of the phenol (B47542) group and the steric influence of the neopentyl substituent.
The synthesis of complex molecules often involves a series of carefully planned reactions, and starting materials like this compound offer a convenient entry point. escholarship.orgnumberanalytics.com For instance, it can be a precursor in the synthesis of various derivatives where the phenolic hydroxyl group is modified or used to direct further reactions on the aromatic ring. One example includes its use in the preparation of 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, a complex molecule with specific stereochemistry. google.com The synthesis of such complex structures often relies on convergent strategies where different fragments of the target molecule are synthesized independently and then combined. escholarship.orgnih.gov
The neopentyl group, being sterically demanding, can influence the regioselectivity of reactions, directing incoming reagents to specific positions on the aromatic ring. This steric hindrance can be strategically exploited to achieve desired substitution patterns that might be difficult to obtain otherwise. Furthermore, derivatives of this compound, such as its corresponding sulfide, [(2,2-Dimethylpropyl)thio]benzene, also find use as intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com
Scaffold Design and Exploration in Rational Drug Discovery Research (Excluding Clinical Outcomes)
In the field of medicinal chemistry and rational drug discovery, the concept of a "molecular scaffold" is of paramount importance. mdpi.com A scaffold represents the core structure of a molecule that can be systematically modified to create a library of compounds with diverse biological activities. mdpi.comnih.gov this compound and its derivatives have been explored as scaffolds in the design of new potential therapeutic agents.
The combination of a hydrophobic neopentyl group and a polar hydroxyl group provides a desirable pharmacophoric pattern that can interact with biological targets. Researchers in drug discovery often utilize such scaffolds to generate new chemical entities for screening against various diseases. For example, derivatives incorporating the this compound motif have been investigated in the context of developing GPR40 full agonists, which are of interest in metabolic disease research. acs.org In one study, the N-(2,2-dimethylpropyl)-N-(2-pyridyl) amide moiety was a key component of a molecule designed to have specific conformational properties. acs.org
The design process often involves creating analogues of a lead compound to improve its properties. The this compound structure can be part of these analogues, where modifications are made to other parts of the molecule to enhance target binding or other pharmacological parameters. For instance, it has been incorporated into larger, more complex structures, such as phenol-ferrocene conjugates, which have been synthesized and evaluated for their biological potential. mdpi.com The goal of such research is to explore the structure-activity relationship and to identify new compounds with promising preclinical profiles.
Development of Molecular Probes and Chemical Tools for Investigating Biological Systems
Molecular probes are essential tools for visualizing and studying biological processes at the molecular level. nih.gov These probes are often fluorescent molecules designed to bind to specific cellular components, such as organelles or biomolecules, allowing for their detection and tracking. nih.gov While direct examples of this compound being used as the core fluorophore in a molecular probe are not prevalent in the provided search results, its structural characteristics suggest its potential as a component in the design of such tools.
The design of a molecular probe requires a careful balance of properties, including specificity for the target, photostability, and appropriate fluorescence characteristics. The phenol group of this compound could serve as a reactive handle for attaching a fluorophore or as part of a recognition motif for a specific biological target. The lipophilic neopentyl group could influence the probe's ability to cross cell membranes and localize within specific cellular compartments.
For example, phenol-containing building blocks have been utilized in the development of near-infrared (NIR) emitting probes for DNA targeting. nih.gov The general principles of probe design, which involve combining a recognition element with a signaling unit, could be applied to create novel probes based on the this compound scaffold.
Utility in Materials Science Research: Polymer Precursors, Ligand Components, and Additives
The unique properties of this compound also lend themselves to applications in materials science. Its derivatives can be used as monomers for the synthesis of polymers, as components of ligands for metal complexes with interesting material properties, and as additives to modify the characteristics of existing materials.
As a polymer precursor , a monomer or a system of monomers that has been reacted to an intermediate molecular mass state, this compound can be incorporated into polymer chains. wikipedia.orgresearchgate.net The phenolic hydroxyl group can be derivatized to create a polymerizable group, and the bulky neopentyl group can influence the physical properties of the resulting polymer, such as its thermal stability and solubility. For instance, related alkylphenols are used as synthetic intermediates for phenolic resins. industrialchemicals.gov.auservice.gov.uk The synthesis of polymers from precursors is a common strategy in materials science to create materials with tailored properties. nih.govrsc.org
In the realm of ligand components , the phenol group can coordinate to metal ions, making this compound and its derivatives suitable for the synthesis of metal complexes. These complexes can exhibit interesting catalytic, magnetic, or optical properties. The steric bulk of the neopentyl group can play a crucial role in determining the coordination geometry around the metal center and in preventing undesired side reactions.
As additives , substituted phenols are used in a variety of industrial applications. For example, they can function as antioxidants in plastics and elastomers or as UV stabilizers in coatings and paints. industrialchemicals.gov.aucanada.cacas.org While the specific use of this compound as an additive is not detailed in the provided search results, its structural similarity to other industrial alkylphenols suggests its potential in this area.
Environmental Chemistry Research: Mechanistic Studies of Biodegradation Pathways and Transformation Products in Model Environments
Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact on ecosystems. Research in environmental chemistry often focuses on studying the biodegradation pathways and transformation products of pollutants in various environmental compartments such as water and soil.
Substituted phenols, as a class of compounds, are of environmental interest. canada.ca Studies have been conducted on the biodegradation of various dimethylphenols by bacteria, revealing different catabolic pathways. nih.gov The biodegradation of phenolic compounds can be influenced by factors such as the initial concentration of the compound, pH, and temperature. mdpi.comsciepub.com
While specific biodegradation studies on this compound are not detailed in the provided search results, research on structurally similar compounds provides insights into its potential environmental behavior. For example, studies on other alkylphenols have shown that they can be subject to biodegradation, although the rate and extent of degradation can vary. service.gov.ukcanada.ca The persistence and bioaccumulation potential of such compounds are important parameters that are evaluated in environmental risk assessments. service.gov.ukcanada.caeuropa.eu Research on the transformation of phenolic compounds in the atmosphere has also been a subject of study. mdpi.com
Further research would be needed to elucidate the specific biodegradation pathways and transformation products of this compound in different environmental matrices. Such studies are essential for a comprehensive understanding of its environmental footprint.
Future Directions and Emerging Research Avenues for 3 2,2 Dimethylpropyl Phenol
Integration of Artificial Intelligence and Machine Learning in Novel Compound Design and Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the process of drug discovery and materials science. mdpi.comnih.govspringernature.com For 3-(2,2-Dimethylpropyl)phenol, AI and machine learning (ML) offer powerful tools to design and predict the properties of novel derivatives, significantly accelerating the discovery timeline. mdpi.com
Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large chemical databases to generate new molecular structures. mdpi.commdpi.com By using this compound as a seed structure, these models can explore the vast chemical space around it, proposing novel derivatives with potentially enhanced properties. mdpi.commdpi.com Deep learning algorithms can then predict various characteristics of these virtual compounds, including their bioactivity against specific targets, pharmacokinetic profiles, and physicochemical properties like solubility and toxicity. mdpi.com This in silico screening process allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.gov
Table 1: AI-Driven Prediction of Properties for Hypothetical Derivatives of this compound
| Derivative | Predicted Target Binding Affinity (IC50, nM) | Predicted Aqueous Solubility (logS) | Predicted Lipophilicity (logP) | Synthesis Priority |
|---|---|---|---|---|
| Derivative A | 50 | -2.5 | 3.8 | High |
| Derivative B | 350 | -3.1 | 4.5 | Low |
| Derivative C | 75 | -2.8 | 4.1 | High |
This table is illustrative and represents the type of data that can be generated through predictive AI models to guide synthetic efforts.
Exploration of Sustainable and Green Chemistry Methodologies for Synthesis and Derivatization
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research on this compound and its derivatives will likely focus on developing more sustainable synthetic routes.
This involves exploring alternatives to traditional methods that may rely on harsh reagents or chlorinated solvents. escholarship.org Key areas of investigation include:
Catalytic Systems: Utilizing highly efficient and recyclable catalysts, such as nanoparticle-based catalysts, to drive reactions. escholarship.org For instance, developing catalytic systems for direct C-H functionalization on the phenol (B47542) ring could provide a more atom-economical way to introduce new functional groups.
Greener Solvents: Replacing conventional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. escholarship.orgresearchgate.net The oxidative polymerization of phenol in water is an example of a green approach that could be adapted. researchgate.net
Energy Efficiency: Employing methods like microwave-assisted or flow chemistry synthesis to reduce reaction times and energy consumption compared to conventional heating.
Renewable Feedstocks: Investigating synthetic pathways that start from renewable resources rather than fossil fuels. rsc.org
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Alkylphenols
| Parameter | Traditional Synthesis (e.g., Friedel-Crafts Alkylation) | Green Chemistry Approach |
|---|---|---|
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl3) | Recyclable solid acid catalysts (e.g., zeolites) |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., water) or solvent-free conditions |
| Atom Economy | Moderate | High |
| Waste Generation | Significant, including hazardous acidic waste | Minimized |
| Energy Input | Often requires prolonged heating | Potentially lower with microwave or flow chemistry |
Discovery of Novel Molecular Targets through High-Throughput Screening of Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds against biological targets. ctppc.orgiajps.com A key future direction for this compound is the creation of a focused library of its derivatives for HTS campaigns.
Using combinatorial chemistry principles, a diverse set of derivatives can be synthesized by systematically modifying the phenolic hydroxyl group and introducing various substituents onto the aromatic ring. This library can then be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify "hits"—compounds that modulate the target's activity. ctppc.orgiajps.comucdavis.edu HTS assays can measure various endpoints, such as direct binding, enzyme inhibition, or changes in cellular functions. iajps.com The identification of novel hits can uncover previously unknown biological roles for this class of compounds and provide starting points for therapeutic development. ctppc.org
Development of Advanced Analytical Platforms for Comprehensive and In Situ Characterization
A thorough understanding of the structure, properties, and behavior of this compound and its derivatives requires sophisticated analytical techniques. Future research will benefit from the application of advanced analytical platforms that offer higher sensitivity, greater resolution, and the ability to monitor processes in real-time.
Techniques such as high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy are essential for unambiguous structure elucidation of novel derivatives. For studying interactions with biological macromolecules, methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide valuable kinetic and thermodynamic data. Furthermore, the development of in situ analytical methods, such as process analytical technology (PAT) using Raman or infrared spectroscopy, can allow for real-time monitoring of synthesis and derivatization reactions. This provides deeper insights into reaction mechanisms and kinetics, enabling better control and optimization of the synthetic process.
Table 3: Advanced Analytical Techniques for the Study of this compound
| Analytical Technique | Application | Information Gained |
|---|---|---|
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Structural Elucidation | Precise connectivity and assignment of atoms in novel derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Determination | Exact mass measurement to confirm elemental composition and purity. |
| Surface Plasmon Resonance (SPR) | Biomolecular Interaction Analysis | Real-time kinetics (association/dissociation rates) of binding to a target protein. |
| In Situ Raman Spectroscopy | Reaction Monitoring | Real-time tracking of reactant consumption and product formation during synthesis. |
| Single-Crystal X-ray Diffraction | Solid-State Structure | Definitive 3D molecular structure and intermolecular interactions in the crystalline state. |
Interdisciplinary Research Synergies in Phenolic Compound Science and its Broader Impact
The full potential of this compound and its analogs can only be realized through synergistic collaborations across multiple scientific disciplines. Phenolic compounds are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making them relevant to numerous fields. nih.govmdpi.commdpi.com
Future research should foster collaborations between:
Synthetic Chemists to design and create novel derivatives using green chemistry principles.
Computational Chemists and Data Scientists to apply AI and ML for predictive modeling and compound design. nih.gov
Pharmacologists and Biologists to conduct HTS and detailed in vitro and in vivo studies to understand the mechanisms of action.
Materials Scientists to explore the potential of these compounds as building blocks for new polymers or functional materials.
Analytical Chemists to develop and apply advanced characterization techniques.
Such interdisciplinary efforts will not only accelerate the discovery of new applications for the this compound scaffold but also contribute to the broader field of phenolic compound science, potentially leading to new therapeutics, advanced materials, and a deeper understanding of structure-activity relationships. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 3-(2,2-Dimethylpropyl)phenol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves alkylation of phenol derivatives using 2,2-dimethylpropyl halides or alcohols. Key variables include catalyst choice (e.g., Lewis acids like AlCl₃ or Brønsted acids), solvent polarity, and temperature. For example, alkylation under anhydrous conditions with AlCl₃ in dichloromethane at 0–5°C can minimize side reactions like polyalkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from isomers . Yield optimization requires monitoring reaction progress via TLC or GC-MS to terminate reactions at peak product formation.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern on the phenolic ring and the presence of the 2,2-dimethylpropyl group. For instance, the tert-butyl protons in the substituent appear as a singlet at ~1.2 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron ionization (EI) can verify molecular weight (MW = 178.28 g/mol) and fragmentation patterns, such as loss of the dimethylpropyl group (m/z 121 for the phenol fragment) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 270–280 nm) quantifies purity, with C18 columns and methanol/water mobile phases resolving impurities like unreacted phenol or isomers .
Q. How does this compound’s solubility vary across solvents, and what implications does this have for experimental design?
Methodological Answer: The compound is lipophilic due to the bulky 2,2-dimethylpropyl group, exhibiting high solubility in organic solvents (e.g., dichloromethane, ethyl acetate) but limited solubility in water (<0.1 mg/mL at 25°C). For biological assays, solubilizing agents like DMSO (≤5% v/v) or cyclodextrin-based carriers are recommended. Solubility can be experimentally determined via shake-flask methods with UV-Vis quantification at saturation .
Advanced Research Questions
Q. What computational strategies can predict the environmental fate and biodegradation pathways of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can model hydrolysis or oxidation pathways. For example, the tert-butyl group’s steric hindrance may slow hydrolysis rates compared to linear alkylphenols. QSAR models (e.g., EPI Suite) predict biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log Kow ~3.8). Experimental validation involves OECD 301F biodegradation tests under aerobic conditions, monitoring CO₂ evolution and residual compound via LC-MS .
Q. How do structural modifications to the phenolic ring or alkyl chain alter the compound’s biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies require systematic synthesis of analogs (e.g., varying alkyl chain length or introducing electron-withdrawing groups). For example:
- Antimicrobial Activity : Microbroth dilution assays against Gram-positive bacteria (e.g., S. aureus) show enhanced efficacy with electron-donating groups (e.g., -OCH₃) at the para position, likely due to increased membrane disruption .
- Antioxidant Capacity : DPPH radical scavenging assays correlate with phenolic O-H bond dissociation energy (BDE), calculated via DFT. Bulky substituents like 2,2-dimethylpropyl may reduce antioxidant activity by sterically shielding the hydroxyl group .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer: Discrepancies in toxicity studies (e.g., EC50 values in aquatic organisms) often arise from differences in:
- Test Organisms : Sensitivity varies between species (e.g., Daphnia magna vs. Danio rerio). Standardized OECD 202/203 protocols improve comparability .
- Exposure Conditions : pH, temperature, and dissolved organic carbon (DOC) affect bioavailability. Solid-phase microextraction (SPME) can measure freely dissolved concentrations .
- Impurity Profiles : Co-eluting isomers (e.g., 4-substituted analogs) may confound results. Orthogonal analytical methods (HPLC-MS, NMR) ensure compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
